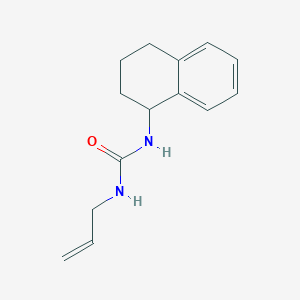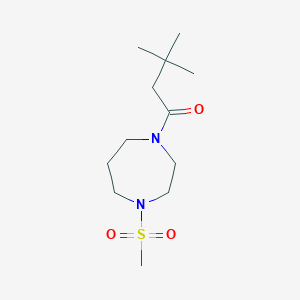
1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a small molecule inhibitor of a specific protein kinase, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea involves the inhibition of a specific protein kinase known as PIM1. This kinase is involved in various cellular processes, including cell proliferation and survival, making it a potential target for the development of new drugs.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea are still being studied. However, it has been shown to inhibit the activity of PIM1 kinase, which may lead to a decrease in cell proliferation and survival. This could potentially be beneficial in the treatment of various diseases, including cancer and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea in lab experiments is its specificity for PIM1 kinase. This allows for more targeted experiments and potentially more accurate results. However, one limitation is that the compound may have off-target effects on other kinases, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea. One direction is the development of new drugs based on the compound for the treatment of various diseases. Another direction is the further study of the compound's mechanism of action and potential off-target effects. Additionally, the compound could be studied in combination with other drugs to determine if it has synergistic effects.
Synthesemethoden
The synthesis of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea involves several steps, starting with the reaction of 4-ethylpiperidine with 3-bromopyridine to form the intermediate compound 1-(4-ethylpiperidin-1-yl)-3-bromopyridine. This intermediate is then reacted with potassium cyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of a specific protein kinase, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-17-8-5-11(6-9-17)15-13(18)16-12-4-3-7-14-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNSFRGMNYDARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)








![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)

